molecular formula C7H11N3O2 B093833 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 16252-62-3

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B093833
CAS RN: 16252-62-3
M. Wt: 169.18 g/mol
InChI Key: XWUJSAXHQJZQCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione has been reported in the literature. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized to explore their anticonvulsant activity . Additionally, N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were also synthesized as part of systematic SAR studies . These synthetic efforts are crucial for generating a diverse array of compounds for biological testing and SAR analysis.

Molecular Structure Analysis

The molecular structure of these derivatives plays a significant role in their pharmacological activity. X-ray structures for certain derivatives have been solved, providing valuable information on the three-dimensional arrangement of atoms within the molecules . This structural data is essential for understanding how these compounds interact with biological targets, such as receptors or enzymes, which in turn influences their efficacy and safety as potential anticonvulsant agents.

Chemical Reactions Analysis

The chemical reactivity of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives has been investigated, particularly in the context of their redox behavior. For example, the electrochemical oxidation and reduction of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media have been studied, revealing the main products of these reactions and proposing mechanisms for these processes . Understanding the chemical reactivity of these compounds is important for optimizing their synthesis and for predicting their stability and metabolism in biological systems.

Physical and Chemical Properties Analysis

The physicochemical properties of these derivatives, such as lipophilicity, have been determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). These properties are critical for predicting the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles . The anticonvulsant properties of the compounds were examined using maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, while their neurotoxicity was assessed using a rota-rod test . The most active compounds were identified, and their potential mechanisms of action were explored, including their influence on GABA(A) receptors .

Scientific Research Applications

  • Potential as Anticonvulsant Agents : Studies have explored the structure-property relationship of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives, indicating their potential as anticonvulsant agents. This includes investigation into their lipophilicity and comparisons with standard anticonvulsant drugs like Phenytoin (Lazić et al., 2017). Additional studies have synthesized and evaluated similar derivatives for their anticonvulsant properties, confirming their effectiveness in models like maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests (Kamiński et al., 2008).

  • Structural and Spectroscopic Analysis : The crystal structures of related compounds have been determined, revealing that the polar hydantoin groups cause molecules to aggregate via N-H...O and N-H...N interactions, forming a layer structure (Todorov et al., 2009). Such studies are crucial for understanding the molecular interactions and stability of these compounds.

  • Synthesis and Structural Activity Relationship (SAR) Studies : Various studies have focused on synthesizing novel derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione and analyzing their structure-activity relationships. This includes synthesizing compounds with different substituents and analyzing their effects on anticonvulsant activity (Madaiah et al., 2012).

  • Synthesis Methods : Research has also been conducted on efficient synthesis methods for these compounds, including cascade processes and multicomponent reactions. These studies aim to develop simpler and more cost-effective methods for producing these potentially therapeutic compounds (Nazarian & Forsyth, 2021).

  • Pharmacological Applications Beyond Anticonvulsant Activity : Some derivatives of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione have been investigated for other pharmacological activities, such as hypoglycemic activity, indicating their potential in treating conditions like diabetes (Iqbal et al., 2012).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-10-5(11)7(9-6(10)12)3-1-2-4-7/h1-4,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJSAXHQJZQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427904
Record name 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS RN

16252-62-3
Record name 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MN Marinov, ED Naydenova… - Bulgarian …, 2017 - … LIBRARY 7 NOEMVRI NO 1, SOFIA …
Number of citations: 1

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